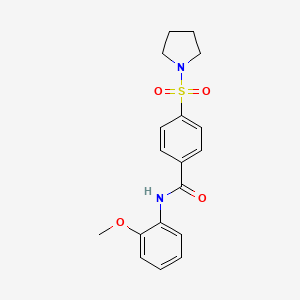

N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Description

N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a benzamide derivative characterized by a 2-methoxyphenyl group attached to the amide nitrogen and a pyrrolidine sulfonyl moiety at the para position of the benzamide core. The methoxy group likely enhances lipophilicity and modulates electronic properties, while the pyrrolidine sulfonyl substituent may influence steric interactions and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)25(22,23)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNNBNOORIHQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:

Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid.

Coupling with pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine to form the sulfonamide.

Amidation: The final step involves the reaction of the sulfonamide with 2-methoxyphenylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: This could involve the oxidation of the methoxy group to a hydroxyl group.

Reduction: The compound could be reduced to remove the sulfonyl group.

Substitution: Various substitution reactions could occur at the benzamide or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

Substitution: Conditions would depend on the specific substitution but could include nucleophilic or electrophilic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include derivatives with modified functional groups or different substitution patterns.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for various diseases.

Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. It could involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Diversity and Functional Implications

- Pyrimidinyl vs. Pyrrolidine Sulfonyl : The pyrimidinyl group in may confer kinase inhibitory activity, whereas the pyrrolidine sulfonyl in the target compound could enhance solubility due to its polar sulfonyl group and cyclic amine.

- Sulfonamide vs. Sulfonyl: While features a sulfonamide linked to an aminocarbonyl group, the target’s pyrrolidine sulfonyl group may reduce steric hindrance and improve binding pocket compatibility.

Electronic and Steric Effects

- Nitro Groups: Compounds and incorporate nitro groups, which are strongly electron-withdrawing and may affect redox activity or metabolic stability.

- Methoxy Positioning : The 2-methoxy substituent in the target compound and may direct molecular interactions differently compared to the 4-methoxy group in .

Molecular Weight and Complexity

Predicted Physicochemical Properties

- pKa and Solubility : The predicted pKa of 6.67 for indicates moderate basicity, whereas the target compound’s pyrrolidine (pKa ~11) and sulfonyl groups may create a zwitterionic structure, enhancing aqueous solubility.

Biological Activity

N-(2-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.42 g/mol

This compound features a methoxy group, a pyrrolidine sulfonamide moiety, and a benzamide structure, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound has been shown to interfere with cell cycle progression, particularly arresting cells in the G2/M phase. This was demonstrated in MDA-MB-436 breast cancer cells, where treatment with the compound resulted in a significant increase in cells at this phase compared to controls .

- Case Study : In vitro assays indicated that the compound exhibits IC values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative effects. For instance, one study reported an IC of 2.57 µM for MDA-MB-436 cells, showcasing its effectiveness compared to standard treatments like Olaparib .

The biological activity of this compound is attributed to several mechanisms:

- PARP Inhibition : Similar compounds have been evaluated for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death. Flow cytometric analysis revealed an increase in apoptotic markers in treated cells .

- Cell Cycle Arrest : As mentioned, the compound effectively arrests the cell cycle at the G2/M checkpoint, which is crucial for preventing the proliferation of cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

- Study Findings : In vitro tests indicated that certain derivatives of this class exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.